Home > Products > Screening Compounds P75041 > Atrial natriuretic factor (1-11)
Atrial natriuretic factor (1-11) - 98897-21-3

Atrial natriuretic factor (1-11)

Catalog Number: EVT-426237
CAS Number: 98897-21-3
Molecular Formula: C49H84N20O15S
Molecular Weight: 1225.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Atrial natriuretic factor (1-11) is a specific fragment of the atrial natriuretic peptide, a hormone produced by the cardiac atria. This peptide plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. Atrial natriuretic factor is synthesized and secreted in response to atrial stretch caused by increased blood volume or pressure, making it pivotal in cardiovascular physiology.

Source

Atrial natriuretic factor is primarily synthesized in the cardiomyocytes of the atrial walls of the heart. The precursor to this peptide is preproatrial natriuretic peptide, which undergoes proteolytic processing to yield the active forms of the peptide .

Classification

Atrial natriuretic factor belongs to a family of natriuretic peptides, which includes brain natriuretic peptide and C-type natriuretic peptide. These peptides are classified as hormones and paracrine factors that exert significant effects on cardiovascular and renal functions .

Synthesis Analysis

Methods

The synthesis of atrial natriuretic factor begins with the transcription of the NPPA gene located on chromosome 1. This gene encodes a preprohormone consisting of 151 amino acids. The preprohormone undergoes several post-translational modifications:

  1. Cleavage: The signal peptide is cleaved off to form proatrial natriuretic peptide, which consists of 126 amino acids.
  2. Storage: Proatrial natriuretic peptide is stored in secretory granules within atrial myocytes.
  3. Release: Upon stimulation (e.g., increased atrial stretch), proatrial natriuretic peptide is released into circulation and rapidly converted to its active form, atrial natriuretic factor (1-11), by proteolytic cleavage .

Technical Details

The synthesis can be influenced by various factors such as blood volume status and hormonal signals, including those from the renin-angiotensin-aldosterone system. Increased blood volume leads to mechanical stretching of the atria, triggering the secretion of atrial natriuretic factor .

Molecular Structure Analysis

Structure

Atrial natriuretic factor (1-11) consists of 11 amino acids derived from the larger proatrial natriuretic peptide sequence. The structure includes a specific sequence that allows it to interact with its receptors effectively.

Data

The molecular formula for atrial natriuretic factor (1-11) can be represented as C₁₄H₁₉N₄O₃S. The specific amino acid sequence contributes to its biological activity and receptor binding capabilities .

Chemical Reactions Analysis

Reactions

Atrial natriuretic factor (1-11) participates in several biochemical reactions:

  1. Receptor Binding: It binds to the A-type natriuretic peptide receptor (NPR-A), leading to the activation of guanylate cyclase and increased levels of cyclic guanosine monophosphate.
  2. Vasodilation: This binding results in vasodilation, decreased blood pressure, and increased renal sodium excretion.
  3. Inhibition of Renin: Atrial natriuretic factor also inhibits renin release, which further contributes to its antihypertensive effects .

Technical Details

The receptor-mediated actions involve complex signaling pathways that modulate intracellular calcium levels and activate protein kinases, ultimately affecting smooth muscle contraction and renal function.

Mechanism of Action

Process

The mechanism through which atrial natriuretic factor (1-11) exerts its effects involves:

Data

Studies have shown that elevated levels of atrial natriuretic factor correlate with conditions such as heart failure and hypertension, indicating its role as a compensatory mechanism during volume overload situations .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1660 Da for the 11-amino-acid fragment.
  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.

Chemical Properties

  • Stability: Atrial natriuretic factor is relatively stable under physiological conditions but can be degraded by neprilysin.
  • Reactivity: It reacts with specific receptors leading to downstream signaling cascades that modulate cardiovascular functions .
Applications

Scientific Uses

Atrial natriuretic factor (1-11) has several applications in scientific research:

  1. Cardiovascular Studies: Used as a biomarker for heart failure and other cardiovascular diseases due to its role in fluid regulation.
  2. Pharmacological Research: Investigated for potential therapeutic applications in managing hypertension and heart failure by mimicking or enhancing its action.
  3. Biochemical Assays: Employed in assays to measure levels of circulating atrial natrietic peptides as indicators of cardiac function .
Molecular Biology and Biosynthetic Pathways of ANF (1-11)

Genomic Organization and Evolutionary Conservation of Natriuretic Peptide Precursors

The NPPA gene, encoding atrial natriuretic factor (ANF) precursors, resides on human chromosome 1p36.22 and consists of three exons spanning ~2.5 kb. It forms an evolutionarily conserved cluster with NPPB (encoding B-type natriuretic peptide), located just 10 kb upstream. This paralogous arrangement arose from gene duplication events in early vertebrates, with both genes sharing similar regulatory elements and expression patterns in cardiac tissue during development and disease [5] [9]. The NPPA promoter contains conserved binding sites for cardiac transcription factors (GATA4, TBX5, NKX2-5), enabling heart-specific expression. Comparative genomics reveals:

  • Mammalian conservation: The NPPA-NPPB cluster is syntenic across mammals, with shared enhancer elements coordinating co-expression during cardiac stress [5].
  • Avian divergence: Birds lack NPPA but retain NPPB, which adopts dual atrial/ventricular expression [5].
  • Regulatory topology: The locus resides within a topologically associating domain (TAD) bordered by CTCF sites, confining enhancer-promoter interactions to a 60-kb region. This pre-formed chromatin architecture enables synchronized transcriptional responses to hemodynamic stress [5].

Table 1: Genomic Features of Natriuretic Peptide Clusters

OrganismNPPA LocationNPPB LocationIntergenic DistanceConservation Status
HumanChr1: 11.85 Mb~10 kb upstream8–12 kbParalogous cluster
MouseChr4: 148.09 Mb~16 kb upstream14–18 kbParalogous cluster
ChickenAbsentChr4: 72.3 MbN/ANPPA lost

Proteolytic Processing Mechanisms: Role of Corin and Other Convertases in ANF Maturation

ANF (1-11) originates from the N-terminal region of proANP (126 amino acids), itself derived from preproANP (151 aa) after signal peptide cleavage. Maturation involves sequential proteolysis:

  • Corin-mediated cleavage: The transmembrane serine protease corin activates proANP extracellularly by cleaving at Arg^98↓Ser^99, yielding NT-proANP (1-98) and mature ANP (99-126) [2] [9]. Corin knockout mice show undetectable ANP and hypertension, confirming its essential role [2].
  • Secondary processing: NT-proANP undergoes limited proteolysis by unknown proteases, generating smaller fragments including ANF (1-11) [3] [6]. This occurs in circulation or tissues, potentially involving neutrophil-derived proteases or renal enzymes [6].
  • Alternative pathways: In kidneys, proANP processing yields urodilatin (95-126), but ANF (1-11) production mechanisms remain uncharacterized. Corin is expressed in renal proximal tubules, suggesting localized processing [2] [9].

Table 2: Proteolytic Fragments of proANP

FragmentAmino Acid SequenceGenerating EnzymeBioactivity
proANP (1-126)Full precursorSignal peptidaseInactive
NT-proANP (1-98)1–98CorinLow activity
ANP (99-126)99–126CorinHigh (vasodilatory)
ANF (1-11)1–11Unknown proteaseMinimal (presumed)
Urodilatin (95-126)95–126Renal proteaseHigh (natriuretic)

Structural Determinants of Bioactivity in ANF Fragments: Comparative Analysis of (1-11) vs. Full-Length Peptides

ANF (1-11) lacks the conserved ring structure (Cys^105–Cys^121) essential for receptor binding in mature ANP. Key structural comparisons:

  • Active site requirements: Full-length ANP (99-126) contains a 17-aa ring closed by a disulfide bond, enabling high-affinity binding to NPR-A (K~d~ = 0.1 nM). This ring facilitates receptor dimerization and guanylyl cyclase activation [4] [9].
  • ANF (1-11) characteristics: The linear 11-residue peptide (molecular weight: 1225.4 g/mol; formula: C~49~H~84~N~20~O~15~S) has no conserved receptor-interaction motifs. Its theoretical isoelectric point (pI ≈ 10.5) suggests strong basicity, potentially influencing tissue binding [3].
  • Functional implications: While ANP (99-126) induces cGMP production >100-fold above baseline, ANF (1-11) shows no documented natriuretic or vasorelaxant activity. In silico modeling predicts disordered conformation without stable receptor-docking domains [3] [6].

Post-Translational Modifications and Stability of ANF Derivatives

PTMs critically influence natriuretic peptide stability and function:

  • Glycosylation: Mature ANP can be O-glycosylated at Thr/Ser residues, delaying neprilysin-mediated degradation. ANF (1-11) contains no predicted glycosylation sites, potentially enhancing its metabolic lability [4] [10].
  • Oxidation: The Cys^7–Cys^23 disulfide bond in ANP is oxidation-sensitive. ANF (1-11)’s single Cys^7 residue may form transient disulfides with plasma proteins, altering clearance kinetics [3] [9].
  • Degradation pathways: ANP (99-126) is degraded by neprilysin (cleaves Cys^105↓Phe^106) and NPR-C-mediated endocytosis. ANF (1-11)’s short length and lack of known receptor interactions suggest rapid renal filtration or protease degradation (e.g., aminopeptidases), though experimental half-life data is absent [3] [9].
  • Novel PTMs: Lysine residues in ANF fragments may undergo succinylation or malonylation, potentially altering charge and function. These modifications are unexplored in ANF (1-11) but represent emerging research frontiers [10].

Table 3: Structural and Functional Features of ANF Fragments

PropertyANF (1-11)ANP (99-126)proANP (31-67)
Molecular weight1225.4 g/mol3080 g/mol~4200 g/mol
Key residuesCys^7, Arg^11Cys^105-Cys^121 (ring)Linear acidic domain
Receptor affinityNot determinedNPR-A: K~d~ = 0.1 nMNPR-C > NPR-A
StabilityPresumed short half-life2–4 min (prolonged by PTMs)>60 min
BioactivityMinimal (theoretical)Vasodilation, natriuresisNatriuresis, diuresis

Compound Names in Article:

  • Atrial natriuretic factor (1-11)
  • proANP (1-126)
  • NT-proANP (1-98)
  • ANP (99-126)
  • Urodilatin (95-126)
  • proANP (31-67)

Properties

CAS Number

98897-21-3

Product Name

Atrial natriuretic factor (1-11)

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C49H84N20O15S

Molecular Weight

1225.4 g/mol

InChI

InChI=1S/C49H84N20O15S/c1-25(2)17-31(65-38(75)27(50)21-70)42(79)64-28(11-6-14-57-47(51)52)40(77)63-29(12-7-15-58-48(53)54)41(78)67-33(22-71)43(80)68-34(23-72)44(81)69-35(24-85)45(82)66-32(18-26-9-4-3-5-10-26)39(76)61-19-36(73)60-20-37(74)62-30(46(83)84)13-8-16-59-49(55)56/h3-5,9-10,25,27-35,70-72,85H,6-8,11-24,50H2,1-2H3,(H,60,73)(H,61,76)(H,62,74)(H,63,77)(H,64,79)(H,65,75)(H,66,82)(H,67,78)(H,68,80)(H,69,81)(H,83,84)(H4,51,52,57)(H4,53,54,58)(H4,55,56,59)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

SVBYIGOTTULANM-AGQURRGHSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N

Synonyms

Anf (1-11)
ANP (1-11)
atrial natriuretic factor (1-11)
atriopeptide (1-11)

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.